molecular formula C8H2Cl7F B6320644 2,4-Dichloro-3-(dichloromethyl)-1-fluoro-5-(trichloromethyl)benzene CAS No. 214774-60-4

2,4-Dichloro-3-(dichloromethyl)-1-fluoro-5-(trichloromethyl)benzene

Cat. No.: B6320644
CAS No.: 214774-60-4
M. Wt: 365.3 g/mol
InChI Key: GVEOELVSEIKARK-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-(dichloromethyl)-1-fluoro-5-(trichloromethyl)benzene is a complex organic compound characterized by the presence of multiple halogen atoms, including chlorine and fluorine, attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-(dichloromethyl)-1-fluoro-5-(trichloromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of a suitable benzene derivative, followed by fluorination and further chlorination to introduce the desired substituents. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the selective introduction of halogen atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of specialized equipment and stringent quality control measures is essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-(dichloromethyl)-1-fluoro-5-(trichloromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or platinum. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions can produce corresponding carboxylic acids or ketones.

Scientific Research Applications

2,4-Dichloro-3-(dichloromethyl)-1-fluoro-5-(trichloromethyl)benzene has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-(dichloromethyl)-1-fluoro-5-(trichloromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple halogen atoms can enhance its binding affinity and specificity, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
  • 2,3-Dichloro-5-(trichloromethyl)pyridine
  • Trifluoromethylpyridine

Uniqueness

Compared to similar compounds, 2,4-Dichloro-3-(dichloromethyl)-1-fluoro-5-(trichloromethyl)benzene is unique due to its specific combination of halogen atoms and their positions on the benzene ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

2,4-dichloro-3-(dichloromethyl)-1-fluoro-5-(trichloromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl7F/c9-5-2(8(13,14)15)1-3(16)6(10)4(5)7(11)12/h1,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEOELVSEIKARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)C(Cl)Cl)Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl7F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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